N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
This compound is a derivative of thieno[2,3-d]pyrimidin, a heterocyclic scaffold known for various biological activities. The specific structure involves substitutions at different positions, which may influence its chemical and physical characteristics significantly.
Synthesis Analysis
Synthesis typically involves cyclization reactions, starting from substituted pyrimidine derivatives. The process may include steps like nucleophilic displacement, condensation, and rearrangement reactions to introduce different substituents into the pyrimidine core. For example, derivatives of thieno[2,3-d]pyrimidin have been synthesized through multi-step sequences involving initial cyclization of chloroacetylamino derivatives under acidic conditions, followed by displacement reactions with various amines (Gadad et al., 1996).
Molecular Structure Analysis
The molecular structure can be elucidated using techniques like X-ray crystallography, NMR, and computational methods. For compounds in this category, crystal structures often reveal specific bonding patterns, molecular conformations, and interactions such as hydrogen bonding and π-stacking, which stabilize the molecular structure in the solid state (Repich et al., 2017).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, reflecting their chemical properties. They may act as ligands in complexation reactions or undergo substitution reactions based on the functional groups present. The reactivity can be influenced by the electronic structure, as indicated by DFT studies, which can predict reactivity patterns, electron density distribution, and molecular orbitals (Murugavel et al., 2014).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystal form can be influenced by the molecular structure and substituents. These properties are crucial for determining the compound's suitability for different applications, including its stability, form, and behavior in different environments.
Chemical Properties Analysis
Chemical properties include acidity, basicity, reactivity towards different reagents, and stability under various conditions. These can be assessed through experimental studies and theoretical calculations, helping to understand the compound's behavior in chemical reactions and biological systems.
References:
- (Gadad et al., 1996): Synthesis and antihyperlipaemic activity of certain thieno[2,3-d]pyrimidin derivatives.
- (Repich et al., 2017): Synthesis and crystal structure of a triazolopyrimidin derivative.
- (Murugavel et al., 2014): Crystal structure and DFT studies of a pyrimidin-amine derivative.
properties
IUPAC Name |
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-9-12(4)22-16-14(9)15(18-8-19-16)17-7-5-6-13-10(2)20-21-11(13)3/h8H,5-7H2,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLHBUXTJVXMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCCC3=C(ON=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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